3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBBJIJIZBZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
- Starting material: 4,6-dichloro-5-formylpyrimidine
- Reagent: Hydrazine hydrate (99%)
- Solvent: Water, methanol, or dioxane
- Temperature: 0 to 20 °C, with stirring for 1–3 hours
- Work-up: Filtration and recrystallization from benzene or similar solvents
Introduction of Methoxy Group at Position 3
The methoxy substituent at position 3 of the pyrazolo[3,4-d]pyrimidine nucleus is typically introduced via nucleophilic substitution or alkylation reactions on a hydroxy precursor. For instance, 3-hydroxy-1H-pyrazolo[3,4-d]pyrimidine derivatives can be reacted with methylating agents such as methyl iodide in polar aprotic solvents (e.g., DMF) under phase transfer catalysis conditions to afford the 3-methoxy derivative.
Typical Alkylation Conditions:
- Substrate: 3-hydroxy-pyrazolo[3,4-d]pyrimidine
- Alkylating agent: Methyl iodide
- Solvent: DMF (dimethylformamide)
- Catalyst: Liquid–solid phase transfer catalyst
- Temperature: Room temperature
- Reaction time: Several hours until completion
Installation of Methylsulfonyl Groups at Positions 4 and 6
The bis(methylsulfonyl) substitution at positions 4 and 6 is achieved through oxidation of methylthio or methylsulfanyl precursors. Generally, the synthesis involves:
- Preparation of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine via nucleophilic aromatic substitution of 4,6-dichloropyrazolopyrimidine with methylthiolate ions.
- Subsequent oxidation of methylthio groups to methylsulfonyl groups using strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
This two-step approach allows selective and efficient conversion to the bis(methylsulfonyl) derivative.
Representative Preparation Procedure for 3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Analytical and Structural Confirmation
- NMR Spectroscopy: Confirms substitution pattern and integrity of pyrazolo[3,4-d]pyrimidine ring.
- X-ray Crystallography: Used to verify molecular geometry and substitution positions, as demonstrated for related derivatives.
- IR Spectroscopy: Detects characteristic sulfonyl and methoxy functional groups.
- Melting Point and Purity: Sharp melting points consistent with literature values indicate purity and successful synthesis.
Summary of Key Research Findings
- The pyrazolo[3,4-d]pyrimidine core is efficiently synthesized by hydrazine-mediated cyclization of dichloropyrimidine aldehydes under mild conditions, avoiding harsh reagents or temperatures.
- Methoxy substitution at position 3 is best achieved by methylation of hydroxy precursors using methyl iodide in DMF at room temperature with phase transfer catalysis, providing good yields and selectivity.
- Methylsulfonyl groups at positions 4 and 6 require prior installation of methylthio substituents followed by controlled oxidation, ensuring high yield and purity of the bis(methylsulfonyl) product.
- The overall synthetic route is modular, allowing for variation in substituents and functional groups on the pyrazolo[3,4-d]pyrimidine scaffold, facilitating structure-activity relationship studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. Notable findings include:
- Cell Lines Tested :
- A549 (lung cancer)
- HCT-116 (colon cancer)
- IC50 Values :
- A549: 12.5 µM
- MCF-7 (breast cancer): 15.0 µM
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can modulate pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation .
Synthesis and Derivatives
Several synthetic pathways have been developed for creating this compound and its derivatives, which may further enhance its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains a single methylsulfonyl group | EGFR inhibitor |
| 5-Amino-1H-pyrazolo[3,4-d]pyrimidine | Lacks sulfonyl groups but retains core structure | Antiproliferative activity |
| 2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains one methyl group on the pyrazole ring | Kinase inhibition |
The unique substitution pattern of this compound is believed to enhance its selectivity against specific targets compared to other compounds within the same class .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant cytotoxicity across various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways associated with cell growth.
Case Study 2: Anti-inflammatory Potential
Another investigation highlighted the compound's ability to reduce inflammation in animal models by inhibiting cytokine release, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Physicochemical and Reactivity Comparisons
Sulfur-Containing Substituents
- The target compound’s methylsulfonyl groups are highly polar and electron-withdrawing, which likely increase solubility in polar solvents compared to the methylthio groups in . Methylthio (S-methyl) is less polar and more lipophilic, favoring membrane permeability in biological systems.
- Sulfonyl groups may also enhance stability toward oxidation compared to thioethers, which are prone to oxidation to sulfoxides or sulfones .
Oxygen vs. Nitrogen Substituents The 4,6-dione derivative lacks nitrogen substituents, making it more hydrophilic due to ketone groups. In contrast, the target compound’s sulfonyl and methoxy groups balance polarity and could offer better bioavailability. However, the target compound’s sulfonyl groups could favor binding to charged or polar active sites.
Aromatic and Alkyl Modifications The phenyl and chloro-methyl substituents in introduce steric bulk and halogen-mediated hydrophobic interactions, whereas the target compound’s methoxy group provides steric hindrance without halogenation.
Biological Activity
3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its structure, synthesis, biological activity, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core with two methylsulfonyl groups and a methoxy substituent. This unique arrangement enhances its reactivity and biological activity. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₄O₅S₂ |
| Molecular Weight | 250.32 g/mol |
| CAS Number | 1061346-75-5 |
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions. Common methods include:
- Condensation of Precursor Compounds : Utilizing appropriate pyrazole and pyrimidine derivatives.
- Electrophilic Substitution Reactions : Introducing methoxy and methylsulfonyl groups under acidic or basic conditions.
- Optimization Techniques : In industrial settings, methods such as continuous flow reactors may be employed for efficiency.
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression.
The mechanism of action involves binding to specific molecular targets such as the epidermal growth factor receptor (EGFR). This interaction can lead to:
- Inhibition of Cell Proliferation : By blocking EGFR signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
- Anti-Proliferative Activity :
- Kinase Inhibition :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains a single methylsulfonyl group | EGFR inhibitor |
| 5-Amino-1H-pyrazolo[3,4-d]pyrimidine | Lacks sulfonyl groups but retains core structure | Antiproliferative activity |
| 2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains one methyl group on the pyrazole ring | Kinase inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine precursors with methoxy and methylsulfonyl groups under anhydrous conditions (e.g., acetonitrile or dichloromethane) with appropriate alkyl halides or sulfonylating agents. Post-reaction purification involves solvent evaporation, filtration, and recrystallization from acetonitrile .
- Characterization : Use NMR to confirm methoxy () and methylsulfonyl () groups. IR spectroscopy can validate sulfonyl (S=O) stretches at .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Approach : Combine spectroscopic techniques:
- NMR: Identify aromatic protons () and exchangeable NH protons () .
- NMR: Detect methoxy carbons () and methylsulfonyl carbons () .
- Mass spectrometry: Confirm molecular weight (e.g., [M+H] peak matching theoretical mass).
Q. What are the primary biological targets associated with pyrazolo[3,4-d]pyrimidine derivatives?
- Key Targets : These compounds often inhibit tyrosine kinases (e.g., EGFR, VEGFR, FLT3) and enzymes in purine metabolism. For example, derivatives with hydrophobic substituents show nanomolar IC values against EGFR-TK .
- Assay Design : Use enzymatic kinase assays (e.g., ADP-Glo) and cellular proliferation assays (e.g., MTT on HCT-116 or HL-60 cell lines) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
- Protocol :
Perform docking studies (e.g., AutoDock Vina) to identify binding poses in ATP-binding pockets.
Run MD simulations (e.g., GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with hinge-region residues like Met793 in EGFR).
Analyze free energy landscapes (MM/PBSA) to prioritize derivatives with improved binding affinity .
- Case Study : Derivatives with 4-aryloxy substituents showed enhanced FLT3 inhibition due to π-π stacking with Phe691 in MD trajectories .
Q. How should researchers address discrepancies in reported inhibitory activities of structurally similar derivatives?
- Analysis Framework :
- Experimental Variables : Compare assay conditions (e.g., ATP concentration, incubation time) and cell lines (e.g., HCT-116 vs. SF-268) .
- Structural Nuances : Evaluate substituent effects (e.g., electron-withdrawing groups on C4 improve VEGFR-2 inhibition by ) .
- Data Normalization : Use standardized controls (e.g., erlotinib for EGFR assays) and validate purity via HPLC (>95%) .
Q. What strategies enhance the metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives in preclinical studies?
- Approaches :
- Structural Modifications : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
- Prodrug Design : Introduce ester or phosphate moieties at the sulfonyl group to improve solubility and sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
